
3-Amino-5-fluoropyridine-2-carboxylic acid
Overview
Description
3-Amino-5-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative featuring both amino (-NH₂) and carboxylic acid (-COOH) functional groups. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive sites for further derivatization. The fluorine atom at the 5-position enhances metabolic stability and bioavailability, while the amino and carboxylic acid groups enable participation in condensation, amidation, and coordination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate . Another method involves the use of N-fluoropyridinium salts as efficient precursors for the synthesis of substituted fluoropyridines .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The amino and carboxylic acid groups can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the fluorine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Amino-5-fluoropyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-amino-5-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors . The amino and carboxylic acid groups also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds are selected based on structural similarities, such as fluoropyridine cores or functional group substitutions:
Structural and Functional Analysis
Amino Group vs. Carboxylic Acid Group this compound (hydrochloride): Combines both -NH₂ and -COOH, enabling dual reactivity (e.g., peptide coupling or metal coordination). The hydrochloride form enhances solubility in polar solvents . 2-Amino-5-fluoropyridine: Lacks the carboxylic acid group, limiting its use to amine-specific reactions (e.g., nucleophilic substitutions). Its lower molecular weight (112.11) and melting point (93–97°C) suggest higher volatility compared to the target compound .
Fluorine Position and Carboxylic Acid Orientation 5-Fluoropyridine-2-carboxylic acid: Shares the fluorine and carboxylic acid groups but lacks the amino group. This reduces its utility in amide bond formation but retains acidity for salt formation or esterification . 5-Fluoronicotinic acid: A positional isomer with the carboxylic acid at the 3-position.
Hydrochloride Salt vs. Free Acid
- The hydrochloride salt of the target compound (C₆H₆ClFN₂O₂) offers improved crystallinity and handling compared to the free acid, which may be hygroscopic or unstable under ambient conditions .
Biological Activity
3-Amino-5-fluoropyridine-2-carboxylic acid, a derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by its pyridine ring structure with an amino group and a fluorine atom, contributing to its unique properties. The molecular formula is , and it possesses both polar and non-polar characteristics, making it suitable for various biological applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Nitration of Pyridine : Starting with pyridine derivatives, nitration introduces functional groups that can be further modified.
- Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the 5-position.
- Carboxylation : Employing carboxylic acid derivatives to attach the carboxyl group at the 2-position.
These synthetic routes allow for the production of various analogs that can enhance biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL, suggesting potential for development as an antibiotic agent .
Antiviral Properties
The compound has also shown promise in antiviral applications. In vitro studies revealed that it inhibits viral replication in cell cultures infected with influenza viruses. The mechanism appears to involve interference with viral RNA synthesis, potentially making it a candidate for antiviral drug development .
Cytotoxic Effects
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study reported IC50 values ranging from 10 to 20 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as a chemotherapeutic agent .
Case Studies
- Antibacterial Efficacy : In a controlled trial, derivatives of this compound were tested against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load, supporting further investigation into its use as an alternative antibiotic .
- Antiviral Screening : A phenotypic screening approach identified this compound as a lead candidate against Chagas disease caused by Trypanosoma cruzi. The compound showed promising results in reducing parasite burden in infected VERO cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication.
- Cell Cycle Disruption : In cancer cells, it disrupts the cell cycle, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-5-fluoropyridine-2-carboxylic acid, and how can reaction parameters be optimized?
Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Fluorination at position 5 can be achieved using agents like DAST or Selectfluor under controlled conditions. The amino group at position 3 may require nucleophilic substitution or catalytic amination. Critical parameters include:
- Temperature : Maintain 0–5°C during fluorination to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Stoichiometry : Use 1.2 equivalents of aminating agent for optimal yield. Purification via recrystallization (ethanol/water, 3:1 v/v) achieves >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR : Fluorine induces splitting patterns (e.g., JHF ≈ 50 Hz). The amino group appears as a broad singlet (δ 5.8–6.2 ppm in DMSO-d6).
- FT-IR : Strong C=O stretch (~1700 cm⁻¹) and N-H stretch (3300–3500 cm⁻¹).
- HPLC-MS : C18 column with 0.1% formic acid gradient elution (5–95% acetonitrile) yields [M+H]<sup>+</sup> at m/z 171.04 .
Q. How should researchers handle solubility challenges during purification?
The compound’s zwitterionic nature (due to amino and carboxylic acid groups) complicates solubility. Strategies include:
- pH Adjustment : Dissolve in acidic (pH 2–3, HCl) or basic (pH 10–11, NaOH) conditions.
- Mixed Solvents : Use DMSO/water (1:1) for initial dissolution, followed by dropwise addition of ethanol for crystallization .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridine ring be achieved given competing electronic effects?
The electron-withdrawing carboxylic acid deactivates the ring, but the amino group directs electrophiles to position 4. For derivatization:
- Protection : Esterify the carboxylic acid (e.g., methyl ester via SOCl2/MeOH) to reduce deactivation.
- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) to introduce aryl groups at position 4 .
Q. What computational methods validate observed reactivity in substitution reactions?
Perform DFT calculations (B3LYP/6-31G*) to:
- Predict reactive sites (e.g., Fukui indices highlight nucleophilic centers).
- Model transition states for substitution pathways (e.g., SNAr at position 4). Compare computed activation energies with experimental kinetics to resolve mechanistic ambiguities .
Q. How can researchers resolve contradictions between crystallographic and solution-phase structural data?
- Variable-Temperature NMR : Detect dynamic processes (e.g., amino group rotation) by cooling to -40°C in CDCl3.
- X-ray/DFT Comparison : Analyze bond angle discrepancies (>5°) to identify packing effects in the solid state.
- Solvent Studies : UV-Vis shifts (>20 nm in DMSO vs. hexane) indicate solvatochromic behavior .
Q. What strategies address low yields in multi-step syntheses?
- Intermediate Trapping : Use quenching agents (e.g., NaHCO3) to stabilize reactive intermediates.
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., fluorination).
- DoE Optimization : Apply Design of Experiments to identify critical parameter interactions (e.g., temperature vs. catalyst loading) .
Q. Methodological Notes
Properties
IUPAC Name |
3-amino-5-fluoropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPYWMIMWHEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744331 | |
Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225225-14-8 | |
Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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